molecular formula C18H9BrCl4O3 B15160753 2-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]-5-chlorophenol CAS No. 835602-09-0

2-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]-5-chlorophenol

Cat. No.: B15160753
CAS No.: 835602-09-0
M. Wt: 495.0 g/mol
InChI Key: XNHFNCWAWBTKMK-UHFFFAOYSA-N
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Description

2-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]-5-chlorophenol is a halogenated phenolic compound characterized by a central phenol ring substituted with bromo, chloro, and dichlorophenoxy groups. Its IUPAC name reflects a complex structure:

  • Position 2: A phenoxy group substituted with 2,4-dichloro groups.
  • Position 4: Bromo and chloro substituents on the adjacent phenoxy ring.
  • Position 5: A chloro group on the main phenol ring.

Properties

CAS No.

835602-09-0

Molecular Formula

C18H9BrCl4O3

Molecular Weight

495.0 g/mol

IUPAC Name

2-[4-bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]-5-chlorophenol

InChI

InChI=1S/C18H9BrCl4O3/c19-11-7-17(25-15-3-1-9(20)5-13(15)23)18(8-12(11)22)26-16-4-2-10(21)6-14(16)24/h1-8,24H

InChI Key

XNHFNCWAWBTKMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)O)OC2=CC(=C(C=C2OC3=C(C=C(C=C3)Cl)Cl)Br)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 2-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]-5-chlorophenol typically involves multiple steps, starting with the halogenation of phenolic compounds. One common method involves the bromination and chlorination of phenol derivatives under controlled conditions. Industrial production methods may involve the use of solvents like dichloromethane and catalysts such as aluminum chloride to facilitate the reaction .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Common reagents used in these reactions include bromine, chlorine, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]-5-chlorophenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]-5-chlorophenol involves its interaction with specific molecular targets. The halogen atoms enhance its reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Triclosan (2-(2,4-Dichlorophenoxy)-5-chlorophenol)

  • Structure : Lacks bromo and the additional chloro substituents present in the target compound.
  • Properties : LogP ≈ 4.76; widely used as an antimicrobial agent.
  • Key Difference : The target compound’s bromo and extra chloro groups may enhance lipophilicity (higher logP), affecting bioaccumulation and antimicrobial efficacy .

4-Bromo-5-(chloromethyl)-2-methoxyphenol

  • Structure: Methoxy and chloromethyl substituents instead of dichlorophenoxy groups.
  • Properties: Methoxy group reduces reactivity compared to the phenolic hydroxyl in the target compound.
  • Application : Intermediate in organic synthesis; less environmentally persistent due to hydrolyzable chloromethyl group .

2-Bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol

  • Structure: Schiff base with an iminomethyl group.
  • Properties : Used in coordination chemistry; the imine group offers metal-binding capability, unlike the target compound’s ether linkages.
  • Stability : Less stable under acidic conditions compared to the target compound’s ether bonds .

5-Bromo-2-[1-(4-chlorophenyl)-1H-pyrazol-5-yl]phenol

  • Structure: Pyrazole heterocycle replaces the dichlorophenoxy group.
  • Properties : Alters metabolic pathways; pyrazole moieties are common in pharmaceuticals but may reduce pesticidal activity compared to ether-linked structures .

Dichlorprop (2-(2,4-Dichlorophenoxy)propanoic acid)

  • Structure: Carboxylic acid side chain instead of a phenol ring.
  • Application : Herbicidal activity via auxin mimicry; the target compound lacks this acidic side chain, suggesting different biological targets .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Halogen Substituents LogP (Predicted) Primary Use
Target Compound C₁₂H₆BrCl₄O₂ 4-Br, 5-Cl, 2,4-Cl₂-phenoxy ~6.2 Antimicrobial?
Triclosan C₁₂H₇Cl₃O₂ 5-Cl, 2,4-Cl₂-phenoxy 4.76 Antimicrobial
4-Bromo-5-(chloromethyl)-2-methoxyphenol C₈H₈BrClO₂ 4-Br, 5-ClCH₂, 2-OCH₃ ~3.5 Organic synthesis
Dichlorprop C₉H₈Cl₂O₃ 2,4-Cl₂-phenoxy, COOH 2.8 Herbicide

Table 2: Environmental and Metabolic Considerations

Compound Key Metabolites Environmental Persistence Regulatory Status
Target Compound Likely chlorophenols, brominated byproducts High (due to halogens) Not well-characterized
Triclosan 2,4-Dichlorophenol, dioxins Moderate (banned in some regions) Restricted in consumer products
Dichlorprop 2,4-Dichlorophenol, propionic acid Low (rapid degradation) Approved with restrictions

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